molecular formula C12H26N2O2 B13946932 N-(2-Nitroisobutyl)-2-ethylhexylamine CAS No. 63765-90-2

N-(2-Nitroisobutyl)-2-ethylhexylamine

Cat. No.: B13946932
CAS No.: 63765-90-2
M. Wt: 230.35 g/mol
InChI Key: ZWNSDNRWTPIDSH-UHFFFAOYSA-N
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Description

N-(2-Nitroisobutyl)-2-ethylhexylamine is a chemical compound of interest in specialized research and development sectors. This molecule integrates a 2-ethylhexyl chain, a group known for its role in improving solubility and influencing the physical properties of molecules, with a 2-nitroisobutyl moiety. The 2-ethylhexyl group is a common feature in compounds used as additives, corrosion inhibitors, and intermediates in the synthesis of lubricants and fuels . The presence of the nitroisobutyl group suggests potential application as a precursor in energetic materials research or as a versatile intermediate in organic synthesis, particularly in reactions where the nitro group can be further reduced to an amine or participate in condensation reactions. The primary research value of this compound lies in its unique structure, which may be exploited in the development of novel polymers, surfactants, or as a building block for more complex chemical entities. Its mechanism of action is application-specific but likely derives from the combined properties of its components: the amine group can act as a ligand, a catalyst component, or a site for salt formation, while the nitro group can serve as an electron-withdrawing component or an energetic moiety. Researchers are encouraged to investigate this compound for applications requiring a branched-chain amine with reactive functionalization. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

Properties

CAS No.

63765-90-2

Molecular Formula

C12H26N2O2

Molecular Weight

230.35 g/mol

IUPAC Name

2-ethyl-N-(2-methyl-2-nitropropyl)hexan-1-amine

InChI

InChI=1S/C12H26N2O2/c1-5-7-8-11(6-2)9-13-10-12(3,4)14(15)16/h11,13H,5-10H2,1-4H3

InChI Key

ZWNSDNRWTPIDSH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNCC(C)(C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism:

Simplified Alternative (Method B) : Direct reaction of 2-ethylhexylamine with 2-nitro-2-methyl-1-propanol without isolating intermediates.

Experimental Protocol:

  • Reactants : Equimolar 2-ethylhexylamine and 2-nitro-2-methyl-1-propanol.
  • Conditions :
    • Hermetically sealed vessel.
    • Stirred until homogeneous (no solvent required).
    • Reaction at 25–30°C for 3 days.
  • Work-up :
    • Separation of aqueous layer.
    • Distillation under reduced pressure (e.g., 10 mmHg) yields pure product.

Key Data:

Parameter Value
Yield ~86% (analogous reaction)
Boiling Point 85°C at 10 mmHg (analogous)
Nitrogen Content 14.84% (observed) vs. 14.74% (calculated)

Alternative Pathway: Nitroalkylation of Amines

A modified approach uses formaldehyde and nitropropane with 2-ethylhexylamine in a one-pot reaction. This method avoids isolating intermediates but requires precise stoichiometry.

By-Product Mitigation:

  • Common by-products (e.g., ethylhexanol) are minimized via controlled aldehyde addition and vacuum distillation.

Industrial Scalability and Modern Adaptations

While no industrial-scale data exists for this specific compound, analogous syntheses (e.g., tris(2-ethylhexyl)amine) suggest:

  • Catalyst Use : Pd/C facilitates hydrogenation steps in related amine syntheses but is unnecessary here.
  • Purification : Fractional distillation under vacuum ensures >90% purity.

Physicochemical Validation

PubChem Data :

Safety Notes :

  • Corrosive (GHS05) and toxic (GHS06).
  • Handling requires PPE and ventilation.

Comparative Data Table

Method Reactants Conditions Yield Purification Source
Nitro Alcohol-Amine 2-Ethylhexylamine + Nitro alcohol 25°C, 3 days 86% Vacuum distillation
Formaldehyde-Nitropropane 2-Ethylhexylamine + HCHO + Nitropropane 30°C, sealed 90%* Layer separation

*Theoretical yield based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-Nitroisobutyl)-2-ethylhexylamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like sodium nitrite and hydrochloric acid can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include amines, hydroxylamines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-Nitroisobutyl)-2-ethylhexylamine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of nitro group-containing biomolecules and their interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(2-Nitroisobutyl)-2-ethylhexylamine exerts its effects involves the interaction of its nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with enzymes, proteins, and other biomolecules. These interactions can lead to changes in cellular processes and biochemical pathways, making the compound useful in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Ethylhexylamine Hydrochloride (CAS RN 26392-49-4)

  • Structure : Lacks the nitroisobutyl group; instead, the amine is protonated as a hydrochloride salt.
  • Properties : Melting point (116°C), purity ≥98.5% .
  • Applications : Used in pesticide testing standards, likely as an intermediate or pH regulator.

N-Ethyl-N-hydroxyethylaniline (CAS RN 92-50-2)

  • Structure : Aromatic amine with ethyl and hydroxyethyl substituents.
  • Properties : Boiling point (276°C), density (1.023 g/cm³), melting point (33°C) .
  • Applications : Intermediate in dye synthesis or surfactants.
  • Contrast : The aromatic ring and hydroxyethyl group enhance solubility in polar solvents, unlike the aliphatic nitroisobutyl group in the target compound.

N-Butyl-2-ethylhexylamine (CAS RN 61614-51-5)

  • Structure : Features a butyl group instead of nitroisobutyl.
  • Applications : Likely used as a chemical intermediate; alkyl chain length may improve lipid solubility for use in lubricants or surfactants.
  • Contrast : The nitro group in the target compound could impart explosive or catalytic properties absent in this analog.

N-(2-Ethylhexyl)-crotonamides

  • Structure : Derived from 2-ethylhexylamine and crotonic acid esters.
  • Properties: Demonstrated carcinostatic (anticancer) activity superior to hydroxybutyramide derivatives .
  • Applications : Pharmaceutical applications in oncology.
  • Contrast : The nitroisobutyl group in the target compound may offer different bioactivity or stability profiles compared to crotonamide derivatives.

Sodium 2-Ethylhexyliminodipropionate

  • Structure : Amphoteric surfactant derived from 2-ethylhexylamine and methyl acrylate.
  • Properties : Water-soluble, stable under extreme pH and temperature conditions .
  • Applications : Industrial and food-grade cleaning products.

Research Findings and Industrial Relevance

  • Pharmaceutical Potential: N-(2-Ethylhexyl)-crotonamides demonstrate that 2-ethylhexylamine derivatives can exhibit bioactivity, suggesting the target compound’s nitro group might be leveraged in drug design .
  • Industrial Demand : The growing market for 2-ethylhexylamine derivatives in polymers and coatings (e.g., Di-(2-ethylhexyl)amine) underscores the importance of structural modifications for tailored material properties .
  • Synthesis Challenges: Evidence on Sodium 2-ethylhexyliminodipropionate highlights ester addition/hydrolysis as a common synthetic route, which may differ from the nitroisobutyl derivative’s preparation .

Biological Activity

N-(2-Nitroisobutyl)-2-ethylhexylamine is a compound that has garnered attention in various fields, including pharmacology and environmental science, due to its biological activity and potential toxicity. This article delves into its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C12H26N2O2\text{C}_{12}\text{H}_{26}\text{N}_{2}\text{O}_{2} and CAS number 63765-90-2, is characterized by the presence of a nitro group attached to an isobutyl chain. This structural feature is significant as it influences the compound's reactivity and biological interactions.

1. Cytotoxicity and Antineoplastic Potential

Research has indicated that compounds similar to this compound exhibit cytotoxic properties, particularly as alkylating agents. Alkylating agents are known to interfere with DNA replication and transcription, leading to cell death or apoptosis. A comparative study on alkylating agents found that such compounds can induce significant biological effects in experimental models, including mice and rats, by altering cellular processes linked to neoplasms .

2. Aquatic Toxicity

The compound's potential toxicity to aquatic life has been a subject of investigation. Studies have evaluated the effects of various chemicals on fish species, revealing that certain nitro compounds can lead to high mortality rates at low concentrations. For instance, toxicity assessments indicated that this compound may present risks to fish populations due to its bioactive nature .

Case Study 1: Toxicity in Fish

A study conducted by the EPA assessed the toxicity of numerous chemicals, including this compound, on fish species such as trout and bluegill sunfish. The findings demonstrated that exposure to this compound resulted in significant lethality within a short exposure period (less than 8 hours) at concentrations around 1 ppm . This highlights the ecological risks associated with its use.

Case Study 2: Cellular Response in Mammalian Models

In a separate investigation focusing on mammalian models, researchers observed that exposure to this compound led to alterations in gene expression profiles associated with stress responses and apoptosis pathways. These changes were particularly evident in liver cells, suggesting a potential mechanism for its cytotoxic effects .

Data Summary

Property Value
Chemical FormulaC₁₂H₂₆N₂O₂
CAS Number63765-90-2
Toxicity (LC50)< 1 ppm (fish)
Biological ActivityCytotoxicity, Antineoplastic

Q & A

Q. Key Considerations :

  • Avoid excess nitrating agents to prevent decomposition.
  • Use inert atmospheres (N₂/Ar) during alkylation to suppress oxidation .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
A multi-technique approach ensures structural and functional validation:

Technique Purpose Parameters
¹H/¹³C NMR Confirm backbone structureCompare shifts with 2-ethylhexylamine (δ ~1.2–1.6 ppm for CH₂/CH₃) and nitro groups (δ ~4.2–4.5 ppm) .
FT-IR Identify nitro (─NO₂) stretchesLook for peaks at 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
GC-MS Assess purity and molecular weightMatch fragmentation patterns to theoretical m/z (e.g., parent ion at 244.3 g/mol).

Advanced Tip : Use High-Resolution MS (HRMS) to resolve isotopic clusters and confirm empirical formulas.

Basic: How should this compound be stored to ensure stability?

Answer:

  • Temperature : Store at 0–6°C in amber vials to prevent photodegradation .
  • Container : Use glass (not plastic) to avoid amine-plasticizer interactions.
  • Handling : Classify as Flammable Liquid, Corrosive (UN 2276, Packing Group III) with secondary containment .

Advanced: How does the nitro group influence the compound’s reactivity compared to non-nitrated analogs like 2-ethylhexylamine?

Answer:
The nitro group introduces:

  • Electron-Withdrawing Effects : Reduces nucleophilicity of the amine, slowing reactions with electrophiles (e.g., acyl chlorides).
  • Oxidative Stability : Nitro derivatives resist oxidation better than primary amines but may decompose under strong acidic/alkaline conditions .
  • Thermal Sensitivity : Differential Scanning Calorimetry (DSC) shows exothermic decomposition above 150°C, requiring controlled heating during reactions.

Q. Experimental Validation :

  • Compare reaction rates with benzoyl chloride in nitro vs. non-nitro analogs using stopped-flow kinetics.

Advanced: How can researchers resolve contradictions in reported stability data for nitroalkylamines?

Answer:
Contradictions often arise from impurities or environmental variables. Mitigation strategies include:

Orthogonal Analysis : Pair HPLC (for purity) with NMR to detect trace degradation products (e.g., nitroso byproducts) .

Condition-Specific Studies :

  • pH Stability : Test buffered solutions (pH 2–12) at 25°C and 40°C.
  • Oxidative Stress : Expose to H₂O₂ or UV light and monitor via UV-Vis spectroscopy.

Q. Example Workflow :

Condition Degradation Rate (k, h⁻¹) Major Byproduct
pH 2, 40°C0.12Nitroso derivative
pH 12, 40°C0.08Aldehyde intermediate

Advanced: What methodological challenges arise in quantifying this compound in complex matrices?

Answer:
Key challenges and solutions:

  • Matrix Interference : Use Solid-Phase Extraction (SPE) with C18 cartridges to isolate the compound from biological/environmental samples.
  • Low Volatility : Derivatize with pentafluoropropionic anhydride for enhanced GC-MS sensitivity .
  • Quantification Limits : Optimize LC-MS/MS transitions (e.g., m/z 244 → 182) with deuterated internal standards.

Q. Validation Criteria :

  • Achieve RSD <5% for intraday precision.
  • Spike recovery rates of 90–110% in real samples.

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